molecular formula C21H28O4 B1197724 11-Nor-9-carboxy-thc CAS No. 64280-14-4

11-Nor-9-carboxy-thc

Cat. No. B1197724
CAS RN: 64280-14-4
M. Wt: 344.4 g/mol
InChI Key: YOVRGSHRZRJTLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Nor-9-carboxy-delta(9)-tetrahydrocannabinol, also known as delta(1)-tetrahydrocannabinol-7-Oic acid or THC-11-Oic acid, belongs to the class of organic compounds known as 2, 2-dimethyl-1-benzopyrans. These are organic compounds containing a 1-benzopyran moiety that carries two methyl groups at the 2-position.

Scientific Research Applications

Doping Control in Sports

11-Nor-9-carboxy-delta-9-tetrahydrocannabinol (carboxy-THC) is a crucial metabolite for detecting cannabinoid misuse in doping controls, especially in sports governed by the World Anti-Doping Agency (WADA) regulations. The detection of carboxy-THC in urine samples is a key indicator of cannabis use in athletes. However, accurately predicting the time of cannabis use is challenging due to the variable half-life of carboxy-THC, ranging from three to four days. This poses a difficulty in distinguishing between in-competition and out-of-competition cannabis use (Mareck et al., 2009).

Forensic Applications

In forensic science, the quantification of 11-nor-9-carboxy-THC in hair is significant. A study developed a mass spectrometric method for detecting and quantifying 11-nor-9-Carboxy-THC levels in hair below 0.2 pg/mg, aiding in the analysis of this metabolite for forensic purposes (Taylor et al., 2017).

Drug Testing Methods

The advancement in analytical methods, such as gas chromatography tandem mass spectrometry (GC/MS-MS), has enabled the detection of carboxy-THC in biological samples at very low levels (picograms/millilitre), with high specificity. This has made these analytical procedures suitable for confirmatory analysis in drug testing for cannabis use (Chiarotti & Costamagna, 2000).

Urinary Excretion Patterns

Studies have focused on the elimination and excretion patterns of carboxy-THC in urine. For instance, a study on chronic cannabis users during voluntary abstinence revealed rapid decline in urinary carboxy-THC concentrations. This data helps in understanding the elimination patterns of carboxy-THC and its implications in various contexts, including occupational health and safety (Lewis et al., 2015).

Environmental Monitoring

11-Nor-9-carboxy-Δ(9)-tetrahydrocannabinol (THC-COOH) is often used as a biomarker for investigating cannabis consumption through wastewater analysis. Research has explored the removal efficiency of THC-COOH in wastewater treatment plants and the formation of potential transformation products in the environment (Boix et al., 2014).

properties

IUPAC Name

1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVRGSHRZRJTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074788
Record name 6H-Dibenzo[b,d]pyran-9-carboxylic acid,6a,7,8,10a-tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Nor-9-carboxy-thc

CAS RN

64280-14-4
Record name 11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064280144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6H-Dibenzo[b,d]pyran-9-carboxylic acid,6a,7,8,10a-tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Nor-9-carboxy-thc
Reactant of Route 2
11-Nor-9-carboxy-thc
Reactant of Route 3
11-Nor-9-carboxy-thc
Reactant of Route 4
11-Nor-9-carboxy-thc
Reactant of Route 5
11-Nor-9-carboxy-thc
Reactant of Route 6
11-Nor-9-carboxy-thc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.